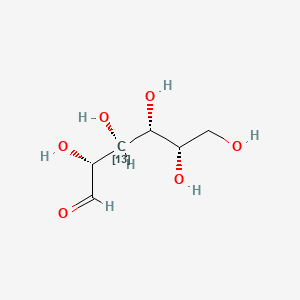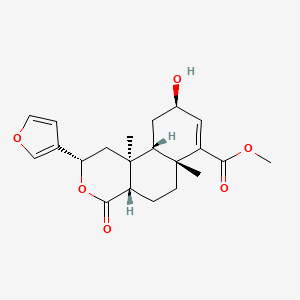![molecular formula C21H14ClN3O2 B12402220 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide is a compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through aromatic nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, potentially altering its biological activity.
Substitution: Aromatic nucleophilic substitution reactions can be used to introduce different substituents on the benzamide or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
科学研究应用
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It has been used in studies to understand the structure-activity relationships of quinazolinone derivatives and their biological activities.
Pharmaceutical Development: The compound is a candidate for the development of new drugs targeting various diseases, including cancer and bacterial infections.
作用机制
The mechanism of action of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-quinazolin-4(3H)-one: This compound is similar in structure and has been studied for its α-glucosidase inhibitory activity.
4(3H)-quinazolinone analogs: These analogs have shown anticonvulsant activity and are structurally related to 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a valuable compound for medicinal chemistry research .
属性
分子式 |
C21H14ClN3O2 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27) |
InChI 键 |
ZMGCURBWDWWYCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)


![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)






![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
